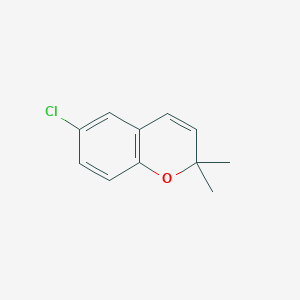

2H-1-Benzopyran, 6-chloro-2,2-dimethyl-

Description

BenchChem offers high-quality 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80055-54-5 |

|---|---|

Molecular Formula |

C11H11ClO |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

6-chloro-2,2-dimethylchromene |

InChI |

InChI=1S/C11H11ClO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 |

InChI Key |

POHWVMUYMAAFBQ-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)Cl)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)Cl)C |

Origin of Product |

United States |

Pharmacological Relevance and Potential Therapeutic Areas of Benzopyran Derivatives General Context

Benzopyran derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. chemrxiv.orgresearchgate.net The benzopyran ring system is a privileged structure found in many natural products, including flavonoids, tocopherols (Vitamin E), and coumarins. ijbpas.comresearchgate.net Synthetic modifications of the benzopyran core have led to the development of numerous compounds with potential therapeutic applications in a variety of disease areas. chemrxiv.orgijbpas.com

The biological versatility of benzopyran derivatives allows them to interact with a diverse range of cellular targets, leading to a wide array of pharmacological effects. ijbpas.comamrita.edu These compounds have been investigated for their potential as:

Anticancer agents: Many natural and synthetic chromene derivatives have demonstrated potent anticancer activity. orientjchem.orgresearchgate.net They can induce programmed cell death (apoptosis) in cancer cells and inhibit tumor growth. semanticscholar.org For example, certain 4-aryl-4H-chromene compounds have been identified as a novel class of microtubule inhibitors, a key target in cancer chemotherapy. rjptonline.org

Anti-inflammatory agents: The chromene pharmacophore is a feature of a novel class of selective COX-2 inhibitors, which are a type of non-steroidal anti-inflammatory drug (NSAID). rjptonline.org

Antimicrobial agents: Benzopyran derivatives have shown activity against a range of microbial pathogens, including bacteria and fungi. researchgate.net

Antiviral agents: Certain benzopyran derivatives have been investigated for their potential to inhibit viral replication, including activity against HIV. researchgate.netijbpas.com

Antioxidant agents: The structural features of some benzopyrans allow them to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress. researchgate.net

Neuroprotective agents: Some 2,2-dimethylbenzopyran derivatives have been synthesized and evaluated as potent neuroprotective agents, with potential applications in the treatment of ischemic stroke. rsc.org

Cardiovascular agents: Historically, the benzopyran derivative cromakalim (B1669624) was one of the first antihypertensive agents to act as a potassium channel opener. amazonaws.com This has spurred the development of other benzopyran-based compounds for cardiovascular diseases. amazonaws.com

The diverse pharmacological profile of benzopyran derivatives underscores their importance as a scaffold for the design and development of new therapeutic agents. chemrxiv.orgamrita.edu

Consideration of Chlorinated Chromenes in the Context of Enhanced Biological Potency

The introduction of halogen atoms, particularly chlorine, into the structure of pharmacologically active molecules is a common strategy in medicinal chemistry to modulate their biological properties. researchgate.net In the context of chromenes, chlorination has been shown to enhance biological potency through several mechanisms. The presence of a chlorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.net Furthermore, the strong electron-withdrawing effect of chlorine can lead to the formation of halogen and hydrogen bonds, which can enhance the interaction of the molecule with its biological target. nih.gov Halogenation can also block sites of metabolic degradation, thereby increasing the bioavailability and duration of action of a compound. researchgate.net

The position of the chlorine atom on the benzopyran ring is a critical determinant of its effect on biological activity. nih.gov For instance, in a series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, optimal antihypertensive activity was observed with a strong electron-withdrawing group, such as a nitro or chloro group, at the 6-position. nih.gov A derivative of the target compound, 6-chloro-4-(furan-2-ylmethyleneamino)-2,2-dimethyl-2H-chromen-3-ol, was specifically synthesized and investigated for its antihypertensive properties. rjpbcs.com Furthermore, R/S-6-chloro-4-(3-chlorophenylamino carbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran has been identified as a potassium channel activator, highlighting the role of the 6-chloro substitution in this class of compounds. amazonaws.com

The enhanced potency of chlorinated chromenes is particularly evident in the area of antimicrobial activity. A study on halogenated 3-nitro-2H-chromenes demonstrated that the introduction of chlorine atoms significantly improved their antibacterial activity against multidrug-resistant (MDR) bacteria. mdpi.com The study showed that di- and tri-halogenated chromenes were more active than their mono-halogenated counterparts. mdpi.com

| Compound | Substitution Pattern | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. S. epidermidis | MIC (μg/mL) vs. A. baumannii | MIC (μg/mL) vs. P. aeruginosa |

|---|---|---|---|---|---|

| 5n | 2-(4-Chlorophenyl) | >128 | 128 | >128 | >128 |

| 5p | 6-Chloro-2-(4-chlorophenyl) | 128 | 32 | >128 | >128 |

| 5r | 6,8-Dichloro-2-(4-chlorophenyl) | 32 | 16 | 64 | >128 |

Data adapted from a study on halogenated 3-nitro-2H-chromenes against multidrug-resistant bacteria. mdpi.com

This data clearly illustrates that increasing the number of chlorine atoms on the chromene scaffold leads to a significant enhancement of antibacterial activity against several resistant bacterial strains. mdpi.com These findings underscore the importance of chlorination as a strategic approach to potentiate the biological activity of benzopyran derivatives for various therapeutic applications.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 2h 1 Benzopyran, 6 Chloro 2,2 Dimethyl Analogues

General Principles of SAR for Benzopyran Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological effects. For benzopyran derivatives, SAR analyses have revealed key structural features that govern their potency and selectivity.

The biological activity of benzopyran derivatives is highly dependent on the nature and position of substituents on the benzopyran nucleus. Research into K(ATP) channel openers has shown that an electron-withdrawing group at the C-6 position of the benzopyran ring is essential for significant anti-ischemic activity. nih.gov A variety of such groups, including ketones, sulfones, and sulfonamides, are well-tolerated for cardioprotective activity. nih.gov The presence of a gem-dimethyl group at the C-2 position and an sp3 hybridized carbon at C-4 are also considered crucial for this activity. nih.gov

Conversely, modifications at other positions can dramatically alter the compound's efficacy. For instance, the introduction of a methoxy (B1213986) group at the C-8 position of 2,2-dimethyl-2H-1-benzopyrans led to a significant decrease in their activity as potassium channel activators, highlighting the sensitivity of the molecule's interaction with its biological target to substitution patterns. nih.gov

In other therapeutic areas, such as selective COX-2 inhibition, substitutions at the 5, 6, 7, and 8 positions of the benzopyran scaffold have been optimized to enhance potency and improve pharmacokinetic profiles. nih.gov For benzopyran-based selective estrogen receptor modulators (SERMs), the binding affinity is primarily dictated by the nature and position of substituents on a 3-phenyl ring. nih.gov This underscores a general principle: the biological function of a benzopyran derivative can be finely tuned by strategic placement of substituents with specific electronic properties (e.g., electron-donating or electron-withdrawing) at various positions on its core structure.

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological receptors. Conformational studies on urea (B33335) and thiourea (B124793) derivatives of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran suggest that these molecules can be considered structural hybrids of two other well-known K(ATP) channel openers, cromakalim (B1669624) and pinacidil (B1677893). nih.govresearchgate.net This hybrid nature may explain their unique activity profile. The specific spatial arrangement of the atoms, particularly around the chiral center at C-4, influences how the molecule fits into the binding site of the K(ATP) channel, thereby affecting its ability to activate the channel.

Mechanistic Studies on K(ATP) Channel Activation

Analogues of 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- have been instrumental in elucidating the mechanisms of K(ATP) channel activation. These channels are metabolic sensors that link the energetic state of a cell to its electrical excitability. nih.gov Openers of these channels have therapeutic potential in conditions like hypertension and myocardial ischemia. nih.govnih.gov

A series of R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans, structurally related to cromakalim, have been investigated as potential K(ATP) channel openers. nih.gov Their biological effects were characterized in vitro by measuring their ability to inhibit insulin (B600854) release from pancreatic endocrine tissue and to induce relaxation in vascular smooth muscle (aorta rings). nih.govresearchgate.net Radioisotopic and fluorimetric studies confirmed that these compounds exert their effects by activating pancreatic K(ATP) channels. nih.govresearchgate.netnih.gov Notably, most of these novel dimethylchroman thiourea derivatives were found to be more potent at inhibiting insulin release than their corresponding urea versions and even more potent than the established K(ATP) channel opener, diazoxide (B193173). nih.govresearchgate.net

A key finding in the study of these benzopyran analogues is their high degree of tissue selectivity. Unlike cromakalim and pinacidil, which act on both vascular and pancreatic K(ATP) channels, many of the newly synthesized compounds demonstrated a pronounced selectivity for pancreatic tissue. nih.govresearchgate.netnih.gov SAR studies revealed that the potency for inhibiting insulin release (the pancreatic effect) was largely independent of the specific halogen atom (e.g., chlorine, bromine) present at the C-6 position of the benzopyran nucleus. nih.govresearchgate.net This indicates that while a halogen at C-6 is part of the optimal structure, its specific identity is not the primary driver of potency or selectivity in this series. The high selectivity for pancreatic tissue over vascular tissue is a significant feature of these 6-halo-benzopyran derivatives. nih.govnih.govresearchgate.net

The most significant factor influencing the potency of these K(ATP) channel openers was found to be the substitution on the phenyl ring of the arylthiourea or arylurea moiety at the C-4 position of the benzopyran structure. nih.govresearchgate.net Structure-activity relationships consistently showed that introducing an electron-withdrawing group, such as a chlorine atom, a cyano (CN) group, or a nitro (NO₂) group, at the meta- or para-position of this phenyl ring led to a marked improvement in potency for the pancreatic tissue. nih.govresearchgate.netresearchgate.net

Among the compounds synthesized, R/S-6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran was identified as the most potent benzopyran-type inhibitor of insulin release described to date. nih.gov This highlights the critical role of a strong electron-withdrawing substituent on the C-4 phenyl ring for maximizing activity on pancreatic β-cell K(ATP) channels. nih.gov

| Substituent on C-4 Phenyl Ring | Position | Electronic Nature | Effect on Potency (Insulin Release Inhibition) | Reference |

|---|---|---|---|---|

| Chlorine (Cl) | meta- or para- | Electron-withdrawing | Improved Potency | nih.govresearchgate.netresearchgate.net |

| Cyano (CN) | meta- or para- | Strongly Electron-withdrawing | Markedly Improved Potency | nih.gov |

| Nitro (NO₂) | meta- or para- | Strongly Electron-withdrawing | Markedly Improved Potency | nih.gov |

| Unsubstituted | - | Neutral | Lower Potency | nih.govnih.gov |

| Structural Feature | Position | Requirement for Activity | Reference |

|---|---|---|---|

| Electron-withdrawing group | C-6 | Essential for anti-ischemic activity | nih.gov |

| gem-Dimethyl group | C-2 | Considered essential for activity | nih.gov |

| sp³ center | C-4 | Considered essential for activity | nih.gov |

| Halogen (e.g., Cl) | C-6 | Contributes to high pancreatic tissue selectivity | nih.govresearchgate.netnih.gov |

Comparative Analysis with Reference K(ATP) Channel Activators (e.g., Cromakalim, Pinacidil, Diazoxide)

The biological activity of benzopyran analogues, as openers of ATP-sensitive potassium (K-ATP) channels, is often contextualized by comparing them to established reference compounds from different chemical classes. nih.gov These include the benzopyran cromakalim, the cyanoguanidine pinacidil, and the benzothiadiazine diazoxide. nih.govnih.gov Such comparative studies reveal important distinctions in potency, tissue selectivity, and mechanism of action, which are crucial for understanding their structure-activity relationships.

K-ATP channel openers are a chemically diverse group, and their effects can vary significantly depending on the subunit composition of the K-ATP channel, which differs across tissues. nih.govnih.gov For instance, pancreatic β-cell channels (Kir6.2/SUR1) show different sensitivities compared to cardiac (Kir6.2/SUR2A) or smooth muscle (Kir6.1/SUR2B or Kir6.2/SUR2B) channels. nih.govnih.gov

In studies on mouse pancreatic islets, the effects of various K-ATP channel openers on insulin release and ion flux were compared. Diazoxide produced a potent, dose-dependent inhibition of glucose-stimulated insulin release. nih.gov Pinacidil also inhibited insulin release and, like diazoxide, increased ⁸⁶Rb efflux and hyperpolarized the β-cell membrane, consistent with K-ATP channel opening. nih.gov In contrast, cromakalim was less effective at inhibiting insulin release and did not significantly increase ⁸⁶Rb efflux in this model, suggesting its actions may be less pronounced on pancreatic K-ATP channels compared to diazoxide and pinacidil. nih.gov In whole-cell patch-clamp studies on single β-cells, pinacidil increased the K-ATP current, though less potently than diazoxide, while cromakalim was observed to decrease the K+ currents. nih.gov

Conversely, in vascular and cardiac tissues, benzopyran derivatives like cromakalim are potent activators. nih.gov Pinacidil and cromakalim are both recognized as potent openers of cardiac K-ATP channels. nih.gov Diazoxide, however, is noted to activate pancreatic β-cell channels without significant activation of cardiac channels. nih.gov This tissue selectivity is a key differentiator. A novel xanthine (B1682287) derivative, VU0071063, was found to be a more potent and efficacious activator of SUR1-containing channels than diazoxide, highlighting ongoing efforts to develop more selective modulators. nih.gov

The following table summarizes the comparative activities of these reference K-ATP channel activators in different biological systems.

| Compound | Chemical Class | Primary Tissue/Channel Selectivity | Observed Effect on Pancreatic β-cells | Reference(s) |

| Cromakalim | Benzopyran | Vascular and Cardiac Muscle (SUR2A/2B) | Weak inhibition of insulin release; decreased K+ currents in patch-clamp studies. | nih.gov, nih.gov |

| Pinacidil | Cyanoguanidine | Vascular and Cardiac Muscle; Pancreatic β-cells | Potent inhibition of insulin release; increased K-ATP current. | nih.gov, nih.gov |

| Diazoxide | Benzothiadiazine | Pancreatic β-cells (SUR1) | Potent inhibition of insulin release; potent activation of K-ATP channels. | nih.gov, nih.gov |

This table is generated based on the provided text and is for illustrative purposes.

Radioisotopic and Fluorimetric Investigations of K(ATP) Channel Activation

To elucidate the precise molecular interactions between benzopyran derivatives and K-ATP channels, radioisotopic and advanced fluorimetric techniques are employed. These methods allow for direct measurement of ligand binding and conformational changes in the channel complex.

Radioisotopic binding studies have been instrumental in characterizing the binding sites of K-ATP channel openers on the sulfonylurea receptor (SUR) subunit. A key study described the synthesis of a tritiated benzopyran-type opener, [³H]-PKF217–744. nih.gov This radioligand was used to investigate binding to membranes from cells transfected with specific SUR isoforms, namely SUR2B (prevalent in vascular smooth muscle) and SUR2A (found in cardiac muscle). nih.gov Such experiments are crucial for determining the binding affinity (Ki or Kd values) of the compounds for different channel subtypes and for performing competitive binding assays to understand how different classes of openers and blockers interact with the receptor. nih.gov These studies have helped confirm that both channel openers and blockers, like the sulfonylurea glibenclamide, act by binding to the SUR subunit. nih.gov

Further mechanistic insights have been gained from studies indicating that benzopyran-type openers reach their binding site from the cytosolic side of the cell membrane. This was demonstrated using a poorly membrane-permeant sulfonic acid derivative of the benzopyran opener bimakalim. nih.gov When applied to the outside of the cell, this derivative was much weaker at binding to and opening the Kir6.2/SUR2B channel than when it had access to the inside of the cell via inside-out patches, suggesting an intracellular access pathway. nih.gov

More recently, novel fluorimetric techniques have been developed to study ligand-channel interactions in real-time and in a native membrane environment. One such approach involves labeling the K-ATP channel with a fluorescent non-canonical amino acid, ANAP. elifesciences.org By measuring Förster resonance energy transfer (FRET) between the incorporated ANAP and fluorescently labeled nucleotide derivatives, researchers can directly measure nucleotide binding to specific sites on the channel complex. elifesciences.org This method was used to dissect the role of the second nucleotide-binding site (NBS2) of the SUR1 subunit. The investigation revealed that nucleotide binding to NBS2 was independent of magnesium (Mg²⁺), but the presence of Mg²⁺ was essential to trigger a subsequent conformational change in the SUR1 subunit, which is a critical step in channel activation. elifesciences.org

Other Documented Mechanistic Biological Activities of Related Benzopyran Derivatives (Excluding Clinical/Dosage/Safety)

Enzyme Inhibition Studies (e.g., HIV-1 Integrase, COX-1, COX-2)

While the primary focus for many benzopyran analogues has been on ion channel modulation, related derivatives from this chemical class have been investigated for their ability to inhibit key enzymes involved in disease processes, notably cyclooxygenases (COX).

Cyclooxygenase (COX) Inhibition: A significant body of research has identified benzopyran derivatives as potent and selective inhibitors of COX-2. nih.govresearchgate.net The selective inhibition of COX-2 over COX-1 is a key therapeutic goal for anti-inflammatory drugs, as COX-1 is responsible for producing prostaglandins (B1171923) that protect the stomach lining. researchgate.net

One class of benzopyrans, the substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids, was identified as a novel series of potent and selective COX-2 inhibitors. researchgate.net A representative compound from this series, SC-75416, displayed an IC₅₀ value of 0.25 µM for human recombinant COX-2, while its IC₅₀ for COX-1 was 49.6 µM, demonstrating high selectivity. researchgate.net Molecular docking simulations and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on a set of 58 benzopyran-based COX-2 inhibitors revealed that steric and hydrophobic features were critical for their biological activity. nih.gov These computational studies identified key interactions within the COX-2 active site, highlighting the importance of amino acid residues such as Tyr-361 and Ser-516 for binding. nih.gov

Another study on a newly synthesized benzopyran-4-one (chromone) derivative showed it could control inflammatory responses by directly blocking COX-2 and down-regulating the expression of NF-κB, a key transcription factor in inflammation. nih.gov This activity was observed in a model of radiation-induced intestinal inflammation. nih.gov Similarly, studies on structurally related 1,4-benzoxazine derivatives also identified compounds with optimal COX-2 inhibition (IC₅₀ values in the range of 0.57–0.72 µM) and high selectivity indices. rsc.org

| Compound Class | Target Enzyme | IC₅₀ (COX-2) | IC₅₀ (COX-1) | Selectivity (COX-1/COX-2) | Reference(s) |

| Benzopyran Carboxylic Acid (SC-75416) | COX-1/COX-2 | 0.25 µM | 49.6 µM | ~198 | researchgate.net |

| 1,4-Benzoxazine Derivatives (e.g., 3e, 3f) | COX-1/COX-2 | 0.57 - 0.72 µM | >100 µM | 186 - 242 | rsc.org |

This table is generated based on the provided text and is for illustrative purposes.

HIV-1 Integrase Inhibition: HIV-1 integrase is a crucial enzyme for viral replication, catalyzing the insertion of viral DNA into the host genome. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a major class of antiretroviral drugs. nih.govyoutube.com They typically function by chelating essential magnesium ions in the enzyme's active site. youtube.com While extensive research has been conducted on various chemical scaffolds as HIV-1 integrase inhibitors, specific studies focusing on 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- analogues for this target are not prominently documented in the reviewed literature.

Neuroprotection Mechanisms

Derivatives of 2,2-dimethylbenzopyran have been synthesized and evaluated as potential neuroprotective agents, particularly for the treatment of ischemic stroke. rsc.orgnih.gov Ischemic stroke leads to extensive neuronal loss, and neuroprotection is a key therapeutic strategy. rsc.org

In one study, a series of compounds combining the 2,2-dimethylbenzopyran scaffold with a cinnamic acid group was created. nih.gov Their neuroprotective effects were assessed in an in vitro model using primary neurons subjected to oxygen-glucose deprivation (OGD), which mimics ischemic conditions. rsc.org Several of these novel benzopyran compounds demonstrated significant neuroprotective activity. nih.gov Notably, compound BN-07 was found to be superior to the clinically used drug edaravone. It significantly improved the morphology of neurons and markedly increased the cell survival rate following OGD. rsc.orgnih.gov Structure-activity relationship analysis indicated that certain structural modifications, such as the reversal of an acrylamide (B121943) amide group, led to the most active compounds. nih.gov

The neuroprotective mechanisms of related heterocyclic compounds, such as benzofuran (B130515) derivatives, have also been linked to antioxidant and anti-excitotoxic activities. biomolther.orgnih.gov These compounds have been shown to protect primary cultured rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a major cause of neuronal damage in neurodegenerative conditions. biomolther.orgnih.gov The protective action is also associated with the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that reducing oxidative stress is a key component of their neuroprotective effect. biomolther.orgresearchgate.net

Differentiation-Stimulating Activity on Adipocytes

Benzopyran derivatives have been investigated for their role in adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. This process is critical in metabolic regulation, and modulating it is a target for metabolic disorders. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a standard and widely used in vitro model to study adipocyte differentiation. nih.govmdpi.com

Upon treatment with a specific hormonal cocktail, 3T3-L1 preadipocytes undergo a differentiation process characterized by changes in cell morphology and the accumulation of intracellular lipid droplets. mdpi.comnih.gov Studies have shown that certain synthetic flavanone (B1672756) derivatives, which share the core benzopyran structure, can significantly inhibit this process. mdpi.com For example, 4'-phenylflavanone was found to suppress the expression of key adipogenic marker genes, including the master regulator PPARγ2 (Peroxisome proliferator-activated receptor gamma 2), thereby inhibiting lipid accumulation. mdpi.com This effect was linked to the suppression of mitotic clonal expansion, an early and essential phase of adipocyte differentiation. mdpi.com These findings suggest that specific benzopyran-related structures can act as negative regulators of adipogenesis.

Advanced Characterization and Computational Studies

Spectroscopic Elucidation of 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- and its Derivatives

Spectroscopy is the cornerstone for the structural analysis of organic compounds. A multi-technique approach, including NMR, MS, and IR, provides complementary information that, when combined, leaves little ambiguity about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- is expected to show distinct signals corresponding to each unique proton environment. The two methyl groups at the C2 position are chemically equivalent and would appear as a sharp singlet, integrating to six protons. The protons on the pyran ring (at C3 and C4) would appear as doublets due to coupling with each other. The aromatic protons on the benzene (B151609) ring would exhibit a splitting pattern consistent with a 1,2,4-trisubstituted ring system, providing clear evidence of the substitution pattern.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two equivalent methyl carbons, the quaternary C2 carbon, the olefinic C3 and C4 carbons, and the six distinct carbons of the chloro-substituted benzene ring. The chemical shifts of these carbons confirm the presence of the benzopyran core and the specific substitution. For derivatives, NMR data is crucial for confirming structural modifications. researchgate.netjetir.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2H-1-Benzopyran, 6-chloro-2,2-dimethyl-

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

| 2 x CH ₃ | ~1.4 | ~28 | Singlet, Gem-dimethyl groups |

| C 2 | - | ~75 | Quaternary carbon |

| H 3 | ~5.6 | ~130 | Doublet, Olefinic proton |

| H 4 | ~6.2 | ~121 | Doublet, Olefinic proton |

| Aromatic H | ~6.7 - 7.2 | ~117 - 150 | Multiplets, Protons on benzene ring |

| C -Cl | - | ~125 | Carbon attached to chlorine |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Molecular Ion Peak: In high-resolution electron ionization mass spectrometry (HR-EIMS), 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- would show a distinct molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom. miamioh.edu

Fragmentation Analysis: The fragmentation of chromenes under electron impact ionization often involves characteristic losses. nih.gov A primary fragmentation pathway is the loss of a methyl group (CH₃•) to form a stable cation (M-15). libretexts.org Another common pathway for 2H-chromenes involves the cleavage of the pyran ring. nih.gov The stability of the resulting benzofuran-like radical cation often makes this a significant fragmentation route. benthamopen.com Analysis of these fragments provides conclusive evidence for the 2,2-dimethyl-2H-benzopyran structure. nih.govnih.gov

Table 2: Expected Mass Spectrometry Fragmentation for 2H-1-Benzopyran, 6-chloro-2,2-dimethyl-

| m/z Value | Proposed Fragment | Description |

| M⁺ / M⁺+2 | [C₁₁H₁₁ClO]⁺ | Molecular ion peak and its chlorine isotope peak |

| M-15 | [C₁₀H₈ClO]⁺ | Loss of a methyl radical (•CH₃) |

| Varies | Fragment ions | Resulting from pyran ring cleavage and subsequent losses |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. nih.gov

For 2H-1-Benzopyran, 6-chloro-2,2-dimethyl-, the IR spectrum would display several characteristic absorption bands. These include C-H stretching vibrations for the methyl groups and the aromatic ring, C=C stretching vibrations within the aromatic ring, and the stretching of the C-O-C ether linkage in the pyran ring. libretexts.org The presence of the chloro-substituent would be indicated by a C-Cl stretching vibration in the fingerprint region. libretexts.org The absence of a broad O-H band (around 3300 cm⁻¹) or a strong C=O band (around 1700 cm⁻¹) would confirm the absence of hydroxyl or carbonyl functional groups, respectively. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for 2H-1-Benzopyran, 6-chloro-2,2-dimethyl-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Methyl (Alkyl) Groups docbrown.info |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Stretch | Aryl-alkyl ether |

| 800-600 | C-Cl Stretch | Chloro-aromatic |

Electronic Circular Dichroism (ECD) is a chiroptical technique used to determine the absolute configuration of chiral molecules. The target compound, 2H-1-Benzopyran, 6-chloro-2,2-dimethyl-, is achiral and therefore would not exhibit an ECD spectrum. However, this technique is vital for studying chiral derivatives. For chiral 2-substituted chromanes, a relationship has been established between the sign of the Specific Optical Rotation (SOR) and the helicity (P or M) of the dihydropyran ring. nih.gov ECD spectra, which show characteristic Cotton effects, can be compared with theoretically calculated spectra to assign the absolute stereochemistry of stereogenic centers in chiral analogues. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data and provide deeper insight into molecular properties. Methods like Density Functional Theory (DFT) are used to model the structure and electronic properties of benzopyran derivatives. biointerfaceresearch.com

These computational studies can:

Optimize Molecular Geometry: Theoretical calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data from analogues.

Predict Spectroscopic Data: It is possible to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and ECD spectra. Comparing these predictions with experimental results can aid in spectral assignment and structural confirmation. mdpi.com

Analyze Electronic Properties: DFT calculations can determine the distribution of electron density in the molecule, identifying electron-rich and electron-poor regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com Electrostatic potential maps can visualize reactive sites for potential electrophilic or nucleophilic attack.

These computational approaches are invaluable for understanding the intrinsic properties of 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- and guiding the design of new derivatives with specific desired characteristics.

Density Functional Theory (DFT) Calculations for Electronic Properties and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and stability of molecules. By approximating the electron density of a system, DFT can accurately calculate various electronic properties and thermodynamic parameters. Studies on related 2H-1-benzopyran-2-one derivatives have utilized DFT, often with the B3LYP functional and a 6-31G(d) basis set, to predict their corrosion inhibitive potentials by examining their electronic characteristics. biointerfaceresearch.comresearchgate.net

These calculations typically involve optimizing the molecular geometry to find the most stable conformer. researchgate.net The stability of related dihydropyran structures has been computationally examined to understand their thermal decomposition, revealing how substituents can affect the activation free energy of the molecule. mdpi.com For instance, methyl substituents at various positions were found to decrease the activation free energy, indicating a change in molecular stability. mdpi.com Such computational approaches allow for the prediction of key quantum chemical parameters that govern the molecule's behavior. biointerfaceresearch.com

Table 1: Examples of Calculated Parameters for Benzopyran Derivatives using DFT Note: This table is illustrative of parameters typically calculated for this class of compounds.

| Parameter | Description | Typical Significance |

| Etotal | Total Energy | Indicates the overall stability of the molecule. |

| Dipole Moment (µ) | Measure of polarity | Influences solubility and intermolecular interactions. |

| Hardness (η) | Resistance to change in electron distribution | A higher value suggests greater stability. |

| Softness (S) | Reciprocal of hardness | A higher value suggests greater reactivity. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. biointerfaceresearch.commdpi.com

A small HOMO-LUMO gap is associated with high chemical reactivity, molecular softness, and kinetic instability. biointerfaceresearch.com For various 2H-1-benzopyran-2-one derivatives studied as corrosion inhibitors, the HOMO was found to be delocalized over the benzopyran-2-one moiety and attached substituents, indicating this region is electron-rich and involved in electron donation. biointerfaceresearch.com Similarly, the LUMO was delocalized over the entire moiety, suggesting its role in accepting electrons. biointerfaceresearch.com The energies of these orbitals are influenced by substituents; for example, halide modifications at position 6 of the benzopyran-2-one ring have been shown to stabilize the HOMO, affecting the molecule's electron-donating ability. researchgate.net

Table 2: Frontier Orbital Energies and Related Parameters for Illustrative Benzopyran-2-one Derivatives Source: Adapted from studies on corrosion inhibition. biointerfaceresearch.comresearchgate.net

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.21 | -1.98 | 4.23 |

| Derivative B | -6.54 | -2.33 | 4.21 |

| Derivative C | -6.11 | -1.78 | 4.33 |

| Derivative D | -6.22 | -2.01 | 4.21 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netbhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.netyoutube.com

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

Green regions represent neutral or zero potential areas.

For derivatives of 2H-1-benzopyran-2-one, MEP maps have shown an asymmetric charge distribution, indicating that the compounds possess distinct reactive sites for bonding. biointerfaceresearch.com The negative potential is often localized around electronegative atoms like oxygen and chlorine, highlighting them as primary sites for electrophilic interaction. biointerfaceresearch.comresearchgate.net This analysis is crucial for understanding hydrogen bonding interactions and how a molecule will interact with other molecules or biological receptors. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

Studies on various benzopyran derivatives have demonstrated their potential to interact with specific biological targets. For instance, novel benzopyran-2-one derivatives have been docked against topoisomerase I, suggesting a potential mechanism for their anticancer activity. nih.gov Other related compounds, such as 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamides, have been evaluated as potential DPP-IV inhibitors through molecular docking. sciencescholar.us Similarly, pyran derivatives have been studied as inhibitors of the COX-2 enzyme, with docking results aligning with in vitro anti-inflammatory evaluations. mdpi.com These studies typically analyze binding energies and specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the target's active site.

Quantum Chemical Analysis of Tautomerism and Isomerism

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Isomers are molecules that have the same molecular formula but different arrangements of atoms. Quantum chemical calculations are essential for studying the relative stabilities of different tautomeric and isomeric forms.

Research on related 2-imino-2H-pyran and coumarin (B35378) derivatives has employed DFT methods to understand their ring-chain tautomerism. rsc.org These studies calculate the relative stabilities of the different forms to predict the equilibrium state in various media. The main factor governing the stabilization of one tautomer over another can be specific intermolecular interactions, such as hydrogen bonding with solvent molecules. rsc.org The asymmetric synthesis of stereoisomers of related chromane (B1220400) derivatives has also been a subject of study, where computational analysis can complement experimental findings in determining the absolute stereochemistry of the products. acs.org Such analyses are critical for understanding the fundamental chemical properties and potential biological activity of a compound, as different isomers can have vastly different effects.

Simulation of Solvent Effects using PCM and Other Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects to provide more realistic predictions of molecular behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method that represents the solvent as a continuous dielectric medium.

This approach has been successfully applied to study the tautomerism of 2-imino-2H-coumarin derivatives, where PCM was used to simulate the bulk solvent medium. rsc.org The results helped explain the experimental observations of ring-chain tautomerism in different solvents by accounting for the stabilization effects of the solvent environment. rsc.org By comparing calculations in the gas phase with those using a solvent model, researchers can dissect the intrinsic molecular properties from those induced by the solvent, leading to a more comprehensive understanding of chemical equilibria and reactivity in solution. wuxiapptec.com

An examination of the pharmacological significance and potential therapeutic applications of benzopyran derivatives reveals a wide array of biological activities. The foundational structure of these compounds, the chromene/benzopyran scaffold, is a key component in numerous natural products and synthetic molecules, granting them the ability to interact with a variety of cellular targets. This interaction is the basis for their diverse pharmacological effects, which are currently being explored for the development of new therapeutic agents.

Future Research Directions and Unexplored Avenues for 2h 1 Benzopyran, 6 Chloro 2,2 Dimethyl

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Traditional synthetic methods for benzopyrans often involve harsh reagents and generate significant hazardous waste, posing environmental concerns. nih.gov Future research must prioritize the development of more efficient and sustainable "green" synthetic strategies. nih.govijpsjournal.comtandfonline.com

Key avenues for exploration include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which is both economically and environmentally advantageous compared to multi-step syntheses. tandfonline.combenthamdirect.com Adapting MCRs for the one-pot synthesis of 6-chloro-2,2-dimethyl-2H-1-benzopyran derivatives would represent a significant advancement.

Novel Catalysis: The use of eco-friendly catalysts such as ionic liquids, nanoparticles (e.g., nano-kaoline/BF3/Fe3O4), and biocatalysts can lead to cleaner reactions with higher yields. ijpsjournal.comsharif.edu Research into recyclable catalysts is particularly important for industrial-scale synthesis. researchgate.net A reported clean synthesis of the structurally similar 6-cyano-2,2-dimethyl-2-H-1-benzopyran using recyclable Keggin-type heteropolyacids serves as a strong precedent for this approach. researchgate.net

Alternative Energy Sources: Methodologies employing microwave irradiation and ultrasound synthesis can dramatically reduce reaction times and energy consumption. nih.gov

Green Solvents: Shifting from traditional organic solvents to environmentally benign options like water is a cornerstone of green chemistry. tandfonline.combenthamdirect.com

Table 1: Comparison of Synthetic Approaches for Benzopyran Derivatives

| Feature | Traditional Synthesis | Future "Green" Synthesis |

| Solvents | Often uses hazardous organic solvents (e.g., toluene, xylene). researchgate.net | Employs water or other eco-friendly solvents. tandfonline.com |

| Catalysts | May use stoichiometric, non-recyclable catalysts (e.g., pyridine). researchgate.net | Utilizes recyclable nanocatalysts, biocatalysts, or heteropolyacids. ijpsjournal.comsharif.eduresearchgate.net |

| Efficiency | Often multi-step with moderate yields. | High yields through one-pot, multicomponent reactions. sharif.edu |

| Waste | Generates significant hazardous byproducts. | Minimal waste generation. nih.gov |

| Energy | Requires prolonged heating. | Reduced energy consumption via microwave or ultrasound. nih.gov |

In-depth Mechanistic Investigations of Target Interactions

While various benzopyran derivatives have been studied, detailed mechanistic insights into how they interact with their biological targets are often lacking. Future work on 6-chloro-2,2-dimethyl-2H-1-benzopyran analogs should move beyond simple activity screening to comprehensive mechanistic studies. This involves elucidating the precise molecular interactions—such as hydrogen bonding and hydrophobic interactions—that govern binding affinity and selectivity. nih.govmdpi.com

Key methodologies to be employed include:

X-ray Crystallography: Obtaining crystal structures of the compound bound to its target enzyme or receptor provides the most definitive picture of the binding mode.

Kinetic Assays: These studies can determine the mechanism of inhibition (e.g., competitive, non-competitive) and provide crucial parameters like inhibition constants (Kᵢ).

Site-Directed Mutagenesis: Altering specific amino acids in the target's binding site can confirm which residues are critical for the compound's activity.

Molecular Docking: While computational, docking studies can predict binding poses and guide further experimental work, as has been done for other benzopyran derivatives targeting enzymes like thrombin and casein kinase 2. researchgate.netnih.gov

For instance, mechanistic studies on coumarin-based thiazoles as dual inhibitors of Carbonic Anhydrase IX and VEGFR-2 have successfully used a combination of X-ray crystallography, in-vitro assays, and in-silico investigations to understand their dual-targeting action. nih.gov A similar multi-faceted approach would be invaluable for characterizing the targets of 6-chloro-2,2-dimethyl-2H-1-benzopyran derivatives.

Advanced Computational Modeling for Predictive SAR and De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. mdpi.com For the 6-chloro-2,2-dimethyl-2H-1-benzopyran scaffold, these techniques can be used to build predictive models and design novel, more potent compounds.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Developing robust QSAR models for analogs of 6-chloro-2,2-dimethyl-2H-1-benzopyran would allow researchers to predict the activity of new designs before they are synthesized, saving significant time and resources. scielo.br

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. nih.govmdpi.com These models can be generated based on known active ligands or the structure of the biological target and are highly effective for virtual screening of large compound databases to find new hits. mdpi.comresearchgate.net

De Novo Design: This advanced technique uses computational algorithms to design entirely new molecules that fit the binding site of a target protein, guided by the principles of a pharmacophore model or the target's structure.

Exploration of New Pharmacological Targets based on Structural Analogies

The benzopyran ring is a versatile scaffold found in compounds with a vast range of pharmacological activities. researchgate.netcaribjscitech.comijbpas.com This suggests that 6-chloro-2,2-dimethyl-2H-1-benzopyran and its derivatives may interact with a wide variety of cellular targets. researchgate.net A key future direction is to systematically screen this scaffold against diverse biological targets to uncover new therapeutic applications.

Based on the known activities of related chromenes, potential new targets for exploration include:

Kinases: Many kinase inhibitors feature heterocyclic scaffolds. Docking studies have already explored benzopyran derivatives as inhibitors of Casein Kinase 2 (CK2). researchgate.net

Hypoxia-Inducible Factor-1 (HIF-1): The 2,2-dimethyl-2H-chromene structure is a core component of known HIF-1 pathway inhibitors, which are promising anti-cancer agents. nih.gov

Ion Channels: Certain benzopyrans are known to modulate ion channels, suggesting potential applications in cardiovascular or neurological disorders.

Antimicrobial Targets: Chromene derivatives have shown potential as antibacterial and antifungal agents, warranting investigation against microbial enzymes and pathways. nih.govresearchgate.netresearchgate.net

Table 2: Known Activities of Benzopyran Analogs and Potential New Targets

| Known Activity of Analog | Example Target of Analog | Potential New Target Class for 6-chloro-2,2-dimethyl-2H-1-benzopyran |

| Anticancer caribjscitech.comnih.gov | HIF-1 Pathway, Topoisomerase 1 nih.govnih.gov | Receptor Tyrosine Kinases, Cell Cycle Proteins |

| Anti-inflammatory nih.gov | Cyclooxygenase (COX) mdpi.com | Cytokines, Toll-like Receptors |

| Neuroprotective rsc.org | Not specified | G-Protein Coupled Receptors, Voltage-gated Ion Channels |

| Antifungal nih.gov | Not specified | Fungal Ergosterol Biosynthesis Enzymes |

| Antiviral researchgate.net | Not specified | Viral Proteases, Viral Polymerases |

Design and Synthesis of Chemically Diverse Libraries for High-Throughput Screening

To fully explore the therapeutic potential of the 6-chloro-2,2-dimethyl-2H-1-benzopyran scaffold, it is essential to create large, chemically diverse libraries of related compounds for high-throughput screening (HTS). researchgate.netcombichemistry.comumd.edu HTS allows for the rapid testing of thousands of compounds against a biological target, dramatically accelerating the discovery of new "hit" molecules. combichemistry.combenthamscience.com

Future research should leverage combinatorial chemistry techniques to build these libraries:

Solid-Phase Organic Synthesis (SPOS): SPOS is a powerful technique for generating large libraries of compounds. mdpi.comnih.gov A key strategy involves immobilizing a starting material onto a solid support (resin), performing a series of chemical reactions, and then cleaving the final products from the resin. acs.org Nicolaou et al. developed a novel solid-phase synthesis of the 2,2-dimethylbenzopyran motif using a unique cycloloading strategy with a selenenyl bromide resin, which serves as an excellent foundation for future library synthesis. acs.orgacs.org

Diversity-Oriented Synthesis (DOS): Unlike traditional synthesis that targets a specific molecule, DOS aims to create a collection of structurally diverse and complex molecules from a common starting point. nih.gov Applying a DOS strategy to the 6-chloro-2,2-dimethyl-2H-1-benzopyran core would generate a wide variety of skeletons for screening. nih.gov

The construction of a 434-member polyheterocyclic benzopyran library has already demonstrated the feasibility of creating diverse collections of these molecules for biological evaluation. nih.gov

Elucidation of Complete Stereochemical Profiles and their Impact on Biological Outcomes

While 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- itself is achiral, many of its most promising derivatives, particularly those modified at other positions, may contain stereocenters. Stereochemistry often has a profound impact on biological activity, as different stereoisomers can interact differently with chiral biological targets like enzymes and receptors. mdpi.com

It is crucial that future research in this area incorporates a thorough investigation of stereochemistry:

Asymmetric Synthesis: Develop synthetic methods that produce specific stereoisomers in high purity.

Chiral Separation: For reactions that produce a mixture of stereoisomers (a racemate), employ chiral chromatography to separate them.

Individual Biological Evaluation: Test each isolated stereoisomer separately to determine its individual potency, efficacy, and potential toxicity. It is common for one isomer to be highly active while the other is inactive or even detrimental. mdpi.com

Investigating the role of chirality is essential for understanding the true structure-activity relationship and for developing safe and effective therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-chloro-2,2-dimethyl-2H-1-benzopyran with high yield and purity?

- Methodological Answer : The DBU-catalyzed cyclization of salicylic aldehydes with allenic ketones/esters is a robust approach. Key variables include solvent polarity (e.g., dichloromethane vs. toluene) and Lewis base selection, which influence regioselectivity and yield . For chloro-substituted derivatives, pre-functionalization of the salicylic aldehyde precursor with chlorine at the 6-position is critical. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures purity >95%.

Q. How can NMR and HRMS be utilized to confirm the structure of 6-chloro-2,2-dimethyl-2H-1-benzopyran?

- Methodological Answer :

- ¹H/¹³C NMR : The chloro substituent at C6 causes deshielding of adjacent protons (C5 and C7), observable as downfield shifts (~δ 7.2–7.5 ppm for aromatic protons). The 2,2-dimethyl groups appear as singlet peaks at ~δ 1.4–1.6 ppm .

- 2D NOESY : Correlates spatial proximity between the chloro group and neighboring substituents, confirming regiochemistry .

- HRMS : Use electron ionization (EI) to observe fragmentation patterns (e.g., loss of Cl• or CH3 groups). Compare calculated vs. observed m/z values (e.g., [M]+ for C11H11ClO2: 210.0448) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory irritation risk) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the chloro substituent at C6 affect the compound's electronic properties compared to methoxy or methyl analogs?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density maps. The chloro group’s electronegativity reduces π-electron density at C6, increasing electrophilicity at C4/C8 positions .

- Experimental Validation : Use Hammett substituent constants (σ) to predict reactivity in nucleophilic aromatic substitution. Compare reaction rates with methoxy (σ = -0.27) vs. chloro (σ = +0.23) derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., hepatotoxicity vs. inertness)?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cells) across a concentration gradient (1–100 µM) to identify threshold effects. Measure glutathione (GSH) depletion as a marker of oxidative stress .

- Metabolic Profiling : Use LC-MS to track metabolite formation (e.g., epoxides or quinones) that may explain divergent toxicity profiles .

Q. What strategies optimize the compound's stability in aqueous media for pharmacological studies?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Chloro-substituted benzopyrans are prone to hydrolysis at pH > 8 due to electron-withdrawing effects .

- Microsomal Assays : Use liver microsomes (human/rat) to assess oxidative stability. Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.